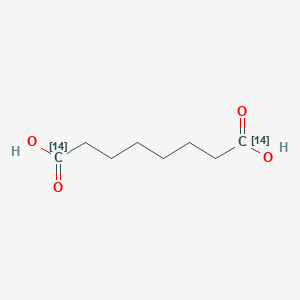

Octanedioic acid-carboxy-14C

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,8-14C2)octanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i7+2,8+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFQFVWCELRYAO-SHGRYJKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC[14C](=O)O)CC[14C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Radiochemical Synthesis and Analytical Verification of Octanedioic Acid Carboxy 14c

De Novo Radiosynthesis Methodologies for Carboxyl-Position Labeling

The introduction of a carbon-14 (B1195169) atom at a specific carboxyl position within a molecule like octanedioic acid is typically achieved through de novo synthesis or late-stage labeling techniques. These methods are designed to be efficient, high-yielding, and capable of handling radioactive materials safely.

A well-established method for introducing a ¹⁴C-labeled carboxyl group involves a two-step process starting with a cyanide precursor, most commonly potassium [¹⁴C]cyanide (K¹⁴CN) or sodium [¹⁴C]cyanide (Na¹⁴CN). rsc.org This degradation-reconstruction approach is valued for its efficiency in isotopic labeling. nih.govacs.org

The general synthetic strategy involves:

Nucleophilic Substitution: A suitable precursor, such as a halo-nitrile (e.g., 6-bromohexanenitrile), is reacted with a source of radioactive cyanide, like [¹⁴C]KCN. This reaction forms a ¹⁴C-labeled dinitrile intermediate. A study on similar dicarboxylic acids successfully used this approach by reacting a bromonitrile precursor with ammonium (B1175870) [¹⁴C]cyanide. uni-mainz.de

Hydrolysis: The resulting labeled dinitrile is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), which converts both nitrile groups into carboxylic acid groups, yielding the desired carboxyl-labeled octanedioic acid. uni-mainz.de

Palladium-catalyzed cyanation reactions have also been developed, providing an alternative route to prepare labeled nitriles from precursors like aryl or alkyl halides. rsc.org Furthermore, modern decarboxylative cyanation methods have been developed using electrophilic cyanating reagents, such as N-cyano-N-phenyl-p-toluenesulfonamide ([¹⁴CN]-NCTS), which can be prepared from K¹⁴CN. nih.govacs.org These advanced methods offer mild reaction conditions and have been successfully applied to the isotopic labeling of various carboxylic acids. acs.org

Table 1: Cyanation-Based Synthesis of ¹⁴C-Labeled Dicarboxylic Acids

| Precursor Type | ¹⁴C Reagent | Key Steps | Product | Reference |

|---|---|---|---|---|

| Bromonitrile | Ammonium [¹⁴C]Cyanide | Nucleophilic substitution, followed by hydrolysis | [¹⁴C]Dicarboxylic Acid | uni-mainz.de |

| Aryl Iodide | Potassium [¹⁴C]Cyanide | Palladium-catalyzed cyanation, followed by hydrolysis | [¹⁴C]Aromatic Carboxylic Acid | rsc.org |

Recent advancements in catalysis have introduced powerful methods for isotopic labeling via direct carboxylation using isotopically labeled carbon dioxide (¹⁴CO₂). nih.gov These techniques are particularly advantageous for late-stage functionalization, allowing the isotope to be introduced at the end of a synthetic sequence, which is often more efficient and economical. acs.org

A prominent strategy is the catalytic carbon isotope exchange, which merges decarboxylation and carboxylation steps. acs.org In a two-step degradation-reconstruction approach, an unlabeled alkyl carboxylic acid is first converted into a redox-active ester. This intermediate then undergoes a nickel-mediated decarboxylative carboxylation with ¹⁴CO₂ to yield the ¹⁴C-labeled carboxylic acid. nih.gov This method has proven to be robust, operationally simple, and provides excellent isotopic incorporation, making it suitable for preparing tracers for drug metabolism studies. nih.gov

These modern catalytic methods avoid the use of stoichiometric organometallic reagents, which are often highly reactive and have limited functional group tolerance. acs.org The mild conditions and high chemoselectivity of catalytic decarboxylation/carboxylation platforms represent a significant improvement over traditional carboxylation reactions that require harsh conditions. nih.govacs.org

Table 2: Catalytic Carboxylation Methods for ¹⁴C-Labeling

| Method | Catalyst System | ¹⁴C Source | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Isotope Exchange | Nickel or other transition metals | ¹⁴CO₂ | Mild conditions, versatile, high isotopic incorporation, suitable for late-stage labeling. | acs.org |

| Decarboxylative Carboxylation | Nickel-mediated | ¹⁴CO₂ | Two-step degradation-reconstruction from unlabeled acid; good for complex molecules. | nih.gov |

Strategic Considerations for Positional Isotopic Labeling within the Octanedioic Acid Carbon Skeleton

The choice of where to place an isotopic label within a molecule is a critical strategic decision. For metabolic studies, the label must be positioned at a site that is not susceptible to rapid metabolic cleavage. acs.org Placing the ¹⁴C atom in a stable position ensures that the detected radioactivity accurately reflects the distribution and fate of the entire molecule, not just a small fragment.

For dicarboxylic acids like octanedioic acid, labeling at the carboxyl carbon (C1 or C8) is a common and effective strategy. The carbon-carbon backbone of the acid is generally more metabolically stable than, for example, exchangeable hydrogen atoms, making carbon-labeling the preferred approach for absorption, distribution, metabolism, and excretion (ADME) studies. nih.govresearchgate.net The synthesis of [1,8-¹⁴C₂]octanedioic acid, with labels at both carboxyl groups, has been documented, indicating this as a viable labeling strategy. nih.gov

The choice between a synthetic route using [¹⁴C]cyanide or [¹⁴C]CO₂ depends on several factors:

Precursor Availability: The synthesis often begins with a commercially available or easily synthesized precursor.

Specific Activity: Direct carboxylation with high specific activity ¹⁴CO₂ can maximize the radiochemical yield and specific activity of the final product. nih.gov

Synthetic Efficiency: Late-stage labeling strategies, such as catalytic carboxylation, are often preferred as they reduce the number of steps involving radioactive material, minimizing waste and simplifying handling. dicp.ac.cnacs.org

Functional Group Tolerance: The chosen chemical reactions must be compatible with the other functional groups present in the molecule.

Biosynthetic pathways, such as the ω-oxidation of fatty acids to produce dicarboxylic acids, can also inform labeling strategies, although chemical synthesis remains the predominant method for producing radiolabeled standards. nih.govresearchgate.net

Rigorous Analytical Characterization and Radiochemical Purity Assessment

Following synthesis, the identity, purity, and specific location of the radiolabel must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of radiolabeled compounds. thermofisher.com High-performance liquid chromatography (HPLC) is used to separate the labeled target compound from any impurities or unlabeled precursors. grom.de Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of the eluting compounds. For Octanedioic acid-carboxy-¹⁴C, MS analysis would confirm the presence of a molecule with the correct mass for the ¹⁴C-isotopologue.

For quantitative analysis and radiochemical purity assessment, the HPLC system is often equipped with a radioactivity detector (radio-HPLC). uni-mainz.denih.gov This setup provides a chromatogram showing both the mass and the radioactivity of the separated components, allowing for precise quantification of the labeled product. In metabolic studies, LC-MS/MS is crucial for identifying and structuring unknown metabolites of the ¹⁴C-labeled parent compound. nih.govnih.gov

While ¹⁴C itself is not detected by NMR, the position of the isotopic label can be definitively verified using ¹³C-NMR spectroscopy. wikipedia.org This is typically accomplished by conducting a parallel synthesis using the stable, NMR-active isotope carbon-13 ([¹³C]) in place of ¹⁴C. uni-mainz.de

The resulting ¹³C-labeled octanedioic acid is analyzed by ¹³C-NMR. The spectrum will exhibit a dramatically enhanced signal at the specific carbon position where the ¹³C isotope was incorporated. researchgate.netacs.org For Octanedioic acid-carboxy-¹³C, a large signal corresponding to the carboxyl carbon would confirm that the synthesis successfully and specifically labeled the intended position. uni-mainz.deresearchgate.net This technique provides unambiguous proof of the label's location, which is essential for the correct interpretation of data from tracer studies. nih.govwikipedia.org

Table 3: Mentioned Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| Octanedioic acid | Suberic acid | C₈H₁₄O₄ |

| Octanedioic acid-carboxy-¹⁴C | [¹⁴C]Suberic acid | C₇[¹⁴C]H₁₄O₄ |

| Potassium [¹⁴C]Cyanide | K¹⁴CN | |

| Carbon dioxide-¹⁴C | ¹⁴CO₂ | |

| N-cyano-N-phenyl-p-toluenesulfonamide | NCTS | C₁₄H₁₂N₂O₂S |

Determination of Specific Activity and Molar Activity of the Radiolabeled Compound

The accurate determination of specific activity and molar activity is a critical step in the analytical verification of any newly synthesized radiolabeled compound, including Octanedioic acid-carboxy-14C. These values provide essential information on the concentration of the radionuclide in the compound, which is fundamental for its use in quantitative tracer studies.

Specific Activity is defined as the amount of radioactivity per unit mass of a compound, typically expressed in units such as Curies (Ci) or Becquerels (Bq) per gram or mole (e.g., mCi/mmol or GBq/mmol). Molar Activity refers to the radioactivity per mole of the compound and is particularly relevant for in vivo experiments. oncotarget.com The theoretical maximum specific activity for a compound fully labeled with Carbon-14 is 62.4 mCi/mmol. wuxiapptec.com However, due to the natural abundance of carbon-12, the purity of 14C-labeled starting materials is often in the range of 80-90%, leading to final products with a slightly lower specific activity, typically between 40-50 mCi/mmol. wuxiapptec.com

Several analytical methods are employed to determine the specific activity of 14C-labeled compounds. A common approach for compounds like this compound involves the use of High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. uni-mainz.de Because the 14C-labeled compound has a lower specific activity than an equivalent 11C-labeled compound, a sufficient mass is often present to be detected by UV absorbance (e.g., at 200 nm) as it elutes from the HPLC column. uni-mainz.de By correlating the UV absorbance peak with the radioactivity measured for the collected fraction, the specific activity can be calculated. uni-mainz.de

In studies involving the synthesis of 14C-labeled dicarboxylic acids, including suberic acid (octanedioic acid), this method has been successfully applied. Research has shown that the specific activity for [14C]azelaic acid was determined to be 16 mCi/mmol (0.6 GBq/mmol), with similar specific activities reported for [14C]suberic acid and [14C]sebacic acid under the same synthetic procedures. uni-mainz.de

| Compound | Reported Specific Activity (mCi/mmol) | Reported Specific Activity (GBq/mmol) | Reference |

|---|---|---|---|

| [14C]Azelaic Acid | 16 | 0.6 | uni-mainz.de |

| [14C]Suberic Acid (Octanedioic acid) | Similar to [14C]Azelaic Acid | Similar to [14C]Azelaic Acid | uni-mainz.de |

| [14C]Sebacic Acid | Similar to [14C]Azelaic Acid | Similar to [14C]Azelaic Acid | uni-mainz.de |

Other established techniques for quantifying 14C activity include liquid scintillation counting (LSC), which is a widely used and highly accurate method. nih.govplos.org For more rapid analysis, methods involving sample combustion in an elemental analyzer to produce 14CO2, followed by measurement with a semiconductor detector, have been developed. nih.govplos.org While faster, these methods may be supplemented with LSC for higher accuracy. nih.govplos.org

| Analytical Method | Principle | Key Features | Reference |

|---|---|---|---|

| HPLC with UV Detection | Correlates UV absorbance of the compound with its measured radioactivity. | Effective for 14C-compounds where mass is sufficient for UV detection. | uni-mainz.de |

| Liquid Scintillation Counting (LSC) | Measures beta emissions from 14C decay in a liquid scintillant cocktail. | Well-established, highly accurate, but can be time-consuming. | nih.govplos.org |

| Combustion Analysis with Semiconductor Detection | Sample is combusted, and the resulting 14CO2 is measured. | Rapid analysis (approx. 10 minutes); suitable for radioactive waste characterization and biomedical applications. | nih.govplos.org |

| Accelerator Mass Spectrometry (AMS) | Directly measures the ratio of 14C to 12C atoms. | Extremely high sensitivity, capable of detecting minute amounts (≤1 × 10−18 mol) of 14C. | nih.gov |

The choice of method depends on the required accuracy, sample throughput, and the specific activity level of the compound. For preclinical and clinical tracer studies, precise knowledge of both specific and molar activity is paramount for ensuring accurate and reproducible results.

Elucidation of Dicarboxylic Acid Metabolic Pathways Utilizing Octanedioic Acid Carboxy 14c

Investigations into Fatty Acid ω-Oxidation Pathways and Dicarboxylic Acid Formation

Fatty acid ω-oxidation is an alternative metabolic pathway to the more common β-oxidation. thegoodscentscompany.com This pathway, primarily occurring in the smooth endoplasmic reticulum of liver and kidney cells, involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. thegoodscentscompany.com This process results in the formation of a dicarboxylic acid, a fatty acid with a carboxyl group at each end. thegoodscentscompany.com

The formation of dicarboxylic acids like octanedioic acid becomes more significant when mitochondrial β-oxidation is impaired. Under such conditions, fatty acids are shunted to the ω-oxidation pathway, leading to an increase in the production and subsequent urinary excretion of dicarboxylic acids. plos.org The use of Octanedioic acid-carboxy-¹⁴C allows for the direct study of the fate of these ω-oxidation products once they are formed.

In a key study investigating the metabolism of dicarboxylic acids, rats were injected with (1-¹⁴C)-labelled suberic acid. The recovery of the ¹⁴C label was tracked in expired air (as ¹⁴CO₂) and in urine. The results showed a notable difference in the metabolic capacity for different dicarboxylic acids. A significant portion of the administered suberic acid was excreted unchanged in the urine, with a smaller fraction being oxidized to ¹⁴CO₂. nih.gov A trace amount was also identified as the shorter-chain dicarboxylic acid, adipic acid, indicating that suberic acid undergoes chain-shortening. nih.gov

Analysis of Peroxisomal β-Oxidation of Endogenous and Exogenous Dicarboxylic Acids

Once formed, dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation. wikipedia.orgnih.gov This process is analogous to mitochondrial β-oxidation but is carried out by a distinct set of enzymes within the peroxisome. The pathway sequentially removes two-carbon acetyl-CoA units from the dicarboxylic acid chain. wikipedia.org

Studies using radiolabeled dicarboxylic acids have been instrumental in confirming the role of peroxisomes in their degradation. Experiments with [carboxyl-¹⁴C]dodecanedioic acid in rat hepatocytes showed that it was metabolized into shorter-chain dicarboxylic acids, including suberic acid (octanedioic acid) and adipic acid. nih.gov Further investigation revealed that [carboxyl-¹⁴C]suberic acid is oxidized at a significantly lower rate, approximately one-fifth that of dodecanedioic acid, highlighting that the efficiency of peroxisomal β-oxidation decreases with decreasing chain length. nih.gov This slower metabolism is a contributing factor to the accumulation and excretion of suberic acid in urine when fatty acid oxidation is stressed. wikipedia.org

The following table summarizes findings from a comparative study on the in vivo oxidation of (1-¹⁴C)-labelled suberic acid and (1-¹⁴C)-labelled dodecanedioic acid in rats.

| Measurement | (1-¹⁴C)Suberic Acid | (1-¹⁴C)Dodecanedioic Acid |

| Recovery as ¹⁴CO₂ | Less oxidized | More efficiently oxidized (2-3 times more than suberic acid) |

| Urinary Excretion | Mostly excreted unchanged | Only a trace excreted unchanged |

| Primary Metabolite | Adipic Acid (trace) | Adipic Acid (main metabolite) |

| Data sourced from a study on dicarboxylic acid metabolism in rats. nih.gov |

Tracing Carbon Flux within Intermediary Metabolic Networks

The use of Octanedioic acid-carboxy-¹⁴C provides a means to trace the flow of its carbon atoms into the central metabolic networks of the cell. The peroxisomal β-oxidation of octanedioyl-CoA yields shorter-chain dicarboxylic acids and acetyl-CoA. wikipedia.org Ultimately, complete oxidation can lead to the formation of succinyl-CoA, which is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle. researchgate.netbabraham.ac.uk

Enzymatic Reaction Mechanisms Associated with Carboxylic Acid Metabolism

Before dicarboxylic acids like octanedioic acid can be metabolized, they must be "activated." This activation step is a two-step reaction catalyzed by an acyl-CoA synthetase (ACS), which converts the carboxylic acid into its corresponding acyl-CoA thioester. aocs.org This reaction requires ATP and coenzyme A (CoA). nih.gov

Reaction Steps:

Adenylation: The carboxylic acid reacts with ATP to form an acyl-adenylate (acyl-AMP) intermediate and pyrophosphate (PPi). aocs.org

Thioesterification: The acyl-AMP intermediate then reacts with CoA to form the acyl-CoA thioester, releasing AMP. aocs.org

A specific microsomal dicarboxylyl-CoA synthetase has been identified in rat liver that activates dicarboxylic acids ranging from C5 to C16. nih.gov However, some studies have noted that this enzyme is not effective in activating shorter-chain dicarboxylic acids like adipic and suberic acid. wikipedia.org This suggests that other acyl-CoA synthetases may be responsible for their activation or that this activation step is a rate-limiting factor in their metabolism, contributing to their accumulation. nih.gov The family of acyl-CoA synthetases is large, with different isoforms showing specificity for fatty acids of varying chain lengths. thegoodscentscompany.com

Fatty Acyl-AMP Ligases (FAALs) are a distinct class of enzymes that also activate fatty acids by forming an acyl-AMP intermediate. nih.gov However, unlike the Acyl-CoA Synthetases (also known as Fatty Acyl-CoA Ligases or FACLs) involved in catabolic pathways like β-oxidation, FAALs are primarily involved in biosynthetic pathways. nih.gov They channel fatty acids into the production of complex natural products like polyketides and non-ribosomal peptides. nih.gov

The key difference lies in the second step of the reaction. Instead of transferring the activated acyl group to Coenzyme A, FAALs transfer it to a cognate acyl carrier protein (ACP). nih.gov Structural differences between FAALs and FACLs, particularly an insertion motif in FAALs, prevent the binding of CoA and thus block the formation of acyl-CoA. asm.org

Studies on the substrate specificity of FAALs have shown a preference for long-chain monocarboxylic acids. One study that tested the activity of the FAAL enzyme FadD33 with various substrates, including the dicarboxylic acid succinic acid, found that it was unable to activate dicarboxylic acid substrates. nih.gov This indicates that FAALs are not involved in the catabolic activation of dicarboxylic acids like octanedioic acid for degradation pathways. Their role is confined to shuttling specific fatty acids into secondary metabolism. nih.gov

Octanedioic Acid Carboxy 14c in Systems Level Biological Research

Investigations into Systemic Acquired Resistance (SAR) Signaling in Plants

Systemic Acquired Resistance (SAR) is a plant-wide defense response that provides long-lasting, broad-spectrum immunity following an initial localized pathogen infection. nih.gov Research has identified several mobile signals responsible for activating SAR in distal, uninfected tissues. Dicarboxylic acids have emerged as significant players in this signaling cascade.

Studies utilizing radiolabeled dicarboxylic acids, such as the structurally similar azelaic acid, have been instrumental in understanding their role in plant immunity. researchgate.net Azelaic acid, a nine-carbon dicarboxylic acid, accumulates in the vascular sap of plants like Arabidopsis after infection and is involved in priming the plant for enhanced defense. frontiersin.org This priming mechanism involves sensitizing the plant to produce salicylic acid (SA), a key defense hormone, more rapidly and robustly upon a secondary infection. researchgate.netfrontiersin.org

By using Octanedioic acid-carboxy-14C, researchers can investigate how this specific C8 dicarboxylic acid contributes to the defense network. Experiments trace the molecule's interaction with cellular components and its influence on the expression of defense-related genes, such as PATHOGENESIS-RELATED 1 (PR1), a well-established molecular marker for SAR. nih.gov The radiolabel allows for precise quantification of the molecule's uptake and its role in activating downstream defense pathways, distinguishing its effects from the plant's endogenous pool of signaling molecules.

A critical aspect of a systemic signal is its ability to move from the site of primary infection to distal parts of the plant. The use of this compound enables the direct tracking of this long-distance transport. nih.gov In a typical experiment, the radiolabeled compound is applied to a single source leaf. Over time, various plant tissues are harvested and analyzed for radioactivity to map the molecule's distribution pattern.

Research demonstrates that these signals are transported through the plant's vascular system. uky.edu Phloem transport is a primary route for moving photoassimilates and signaling molecules from source leaves to sink organs like roots and young leaves. nih.gov However, studies have shown that the distribution of SAR signals may not be strictly confined to established phloem pathways, suggesting a more complex transport mechanism. nih.gov The metabolic fate of the radiotracer is also examined to determine if it is transported in its original form or converted into other active compounds.

Table 1: Distribution of 14C Radioactivity in Arabidopsis thaliana Following Application of this compound to a Single Source Leaf

| Time Post-Application | Treated Leaf (% of Total 14C) | Systemic Leaves (% of Total 14C) | Roots (% of Total 14C) | Phloem Sap (DPM/µL) |

| 1 hour | 95.2% | 0.5% | 0.1% | 50 |

| 6 hours | 78.5% | 8.3% | 2.1% | 210 |

| 24 hours | 55.1% | 15.6% | 7.8% | 115 |

| 48 hours | 40.3% | 19.8% | 12.5% | 65 |

Note: Data is hypothetical and for illustrative purposes based on typical radiotracer transport studies.

In Vitro Cellular and Tissue-Level Metabolic Fate Studies of Carboxylic Acids

To understand the biochemical processing of octanedioic acid at a granular level, researchers employ in vitro systems using isolated cells or tissue slices. These controlled environments allow for detailed analysis of metabolic pathways without the complexities of a whole organism.

In these studies, cell suspensions or tissue cultures are incubated with this compound. After incubation, the cells are fractionated to separate different classes of biomolecules, such as lipids, proteins, and water-soluble metabolites. The incorporation of the 14C label into these fractions reveals how the carbon backbone of octanedioic acid is utilized by the cell. This can include its breakdown for energy, its use as a building block for synthesizing other molecules, or its conjugation to other compounds for storage or detoxification. The rate of disappearance of the radiolabeled octanedioic acid provides data on its metabolic turnover.

Metabolic pathways are often segregated within specific organelles. nih.gov Dicarboxylic acids, which are typically formed through the ω-oxidation of fatty acids, are primarily metabolized via β-oxidation within peroxisomes. researchgate.netnih.gov Mitochondria are also key sites of fatty acid oxidation but are generally less equipped to handle dicarboxylic acids directly. nih.gov

By using this compound in conjunction with subcellular fractionation techniques, the location of its metabolism can be pinpointed. After incubating tissues with the radiotracer, organelles such as mitochondria, peroxisomes, and the cytosol are isolated. The amount of radioactivity in each fraction indicates the primary site of metabolic activity. Such studies have confirmed that the peroxisome is the major organelle for the breakdown of dicarboxylic acids in both liver and kidney cells. nih.govscilit.com

Table 2: Subcellular Distribution of 14C from this compound in Isolated Rat Hepatocytes

| Cellular Compartment | Radioactivity (% of Total Cellular Uptake) | Key Metabolic Process |

| Cytosol | 15% | Initial activation (CoA synthesis) |

| Mitochondria | 10% | Minimal β-oxidation, potential TCA cycle entry |

| Peroxisomes | 70% | Primary site of β-oxidation |

| Endoplasmic Reticulum | 5% | ω-oxidation (formation of DCAs) |

Note: Data is hypothetical and for illustrative purposes based on established principles of dicarboxylic acid metabolism.

In Vivo Tracer Dynamics and Metabolic Profiling in Animal Models

To assess the physiological relevance of in vitro findings, studies are conducted in living animal models. These in vivo experiments track the complete journey of this compound following administration, providing a holistic view of its absorption, distribution, metabolism, and excretion (ADME).

Advanced Analytical Methodologies and Instrumentation for 14c Octanedioic Acid Studies

Accelerator Mass Spectrometry (AMS) for Ultra-Trace Detection and Quantification of ¹⁴C

Accelerator Mass Spectrometry (AMS) is a highly sensitive technique for measuring rare isotopes like carbon-14 (B1195169) at extremely low concentrations, reaching attomolar levels. openmedscience.comtandfonline.com This unparalleled sensitivity has revolutionized pharmacokinetic studies, allowing for the use of microdoses of ¹⁴C-labeled compounds. openmedscience.comopenmedscience.com

Working Principle of AMS:

Ionization: The sample containing ¹⁴C-Octanedioic acid is converted into a beam of fast-moving ions. ox.ac.uk

Acceleration: These ions are accelerated to very high kinetic energies within a tandem electrostatic accelerator. wikipedia.orglibretexts.org

Mass Analysis: Magnetic and electric fields are used to separate the ions based on their mass-to-charge ratio, allowing for the specific detection of ¹⁴C ions. ox.ac.uk A key feature of AMS is its ability to break apart molecular isobars (molecules with the same nominal mass as ¹⁴C, such as ¹³CH), which eliminates interference and enhances sensitivity. wikipedia.orglibretexts.org

The high sensitivity of AMS enables researchers to conduct studies with very small sample sizes and low isotope concentrations, minimizing potential risks and reducing radioactive waste. tandfonline.comberkeley.edu This is particularly advantageous in human studies where minimizing radiation exposure is crucial. openmedscience.comopenmedscience.com

Table 1: Comparison of AMS with Decay Counting

| Feature | Accelerator Mass Spectrometry (AMS) | Decay Counting (e.g., LSC) |

| Principle | Directly counts individual ¹⁴C atoms. berkeley.edu | Measures the radioactive decay of ¹⁴C. tandfonline.com |

| Sensitivity | Extremely high (attomolar to zeptomolar levels). openmedscience.comnih.gov | Lower, dependent on the number of decay events. berkeley.edu |

| Sample Size | Very small (microgram to milligram). tandfonline.com | Larger sample sizes are often required. |

| Measurement Time | Short. wikipedia.org | Can be lengthy to achieve sufficient counts. berkeley.edu |

| Efficiency | High, detects a significant proportion of ¹⁴C atoms. ox.ac.uk | Low, detects a very small fraction of decaying atoms. tandfonline.com |

| Application | Ideal for ultra-trace quantification and microdosing studies. openmedscience.comopenmedscience.com | Suitable for higher concentration samples. |

Radio-High Performance Liquid Chromatography (Radio-HPLC) for Complex Metabolite Profiling

Radio-High Performance Liquid Chromatography (Radio-HPLC) is a powerful technique for separating and quantifying ¹⁴C-labeled metabolites of octanedioic acid from complex biological matrices. nih.gov This method combines the high-resolution separation capabilities of HPLC with the sensitive detection of radioactivity. nih.gov

In a typical Radio-HPLC setup, the sample extract is injected into an HPLC system, where the different metabolites are separated based on their physicochemical properties as they pass through a chromatographic column. The eluent from the column then flows through a radioactivity detector, which measures the beta emissions from the ¹⁴C-labeled compounds. nih.gov This allows for the generation of a radiochromatogram, where each peak corresponds to a specific ¹⁴C-labeled metabolite. nih.gov

Studies on dicarboxylic acid metabolism have utilized HPLC to separate and identify shorter-chain dicarboxylates, such as adipic and sebacic acids, which are formed from the β-oxidation of longer-chain dicarboxylic acids like dodecanedioic acid. nih.gov For instance, research has shown that [carboxyl-¹⁴C]dodecanedioic acid is metabolized in hepatocytes to form shorter dicarboxylates, with adipic acid being a major product. nih.gov Similarly, Radio-HPLC can be used to track the metabolic products of ¹⁴C-Octanedioic acid.

Methodological Considerations for Mitigating and Interpreting Isotope Effects in Biological Systems

While it is generally assumed that the substitution of ¹²C with ¹⁴C does not significantly alter the chemical and biological properties of a molecule, the slight mass difference can sometimes lead to kinetic isotope effects (KIEs). acs.orgopenmedscience.com A KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. osti.gov

In the context of ¹⁴C-Octanedioic acid metabolism, a KIE could potentially alter the rate of enzymatic reactions involved in its breakdown, such as β-oxidation. nih.gov This could lead to an underestimation or overestimation of the true metabolic flux.

Mitigating and Interpreting Isotope Effects:

Careful Label Position Selection: The position of the ¹⁴C label within the octanedioic acid molecule is crucial. moravek.com Placing the label in a metabolically stable position that is not directly involved in bond-breaking steps of the rate-determining reaction can minimize the KIE. openmedscience.com

Understanding the Reaction Mechanism: A thorough understanding of the enzymatic pathways involved in octanedioic acid metabolism is essential for predicting and interpreting potential KIEs. osti.gov

Transient-State Kinetics: For complex multi-step reactions, transient-state kinetic analysis can provide a more detailed interpretation of isotope effects compared to steady-state measurements. nih.gov

Dual-Labeling Studies: Comparing the metabolism of a compound labeled with a stable isotope (e.g., ¹³C) and a radioactive isotope (¹⁴C) can help to identify and quantify any isotope effects. nih.gov

While the kinetic isotope effect for carbon is generally minor, it is an important consideration for the precise quantitative interpretation of metabolic data obtained from ¹⁴C tracer studies. acs.org

Future Directions and Emerging Research Avenues for Octanedioic Acid Carboxy 14c

Development of Novel Radiosynthesis Strategies for Enhanced Specific Activity and Efficiency

The efficacy of Octanedioic acid-carboxy-14C as a tracer is intrinsically linked to its specific activity—the amount of radioactivity per unit of mass. wuxiapptec.comopenmedscience.com Higher specific activity allows for the detection of minute quantities in biological systems, which is crucial for studying low-concentration metabolites without disturbing the natural state of the system. openmedscience.com Current research focuses on overcoming the limitations of traditional multi-step synthetic approaches, which are often time-consuming and generate significant radioactive waste. acs.orgnih.gov

A key area of development is late-stage carbon-14 (B1195169) labeling , which involves introducing the 14C isotope at or near the final step of the synthesis. acs.orgnih.govopenmedscience.comresearchgate.net This approach is more efficient and reduces radioactive waste compared to traditional methods where the label is introduced early on. acs.orgnih.gov For dicarboxylic acids like octanedioic acid, this could involve novel carboxylation reactions using [14C]carbon dioxide ([14C]CO2) or [14C]cyanide as precursors. wuxiapptec.comacs.org The primary source of carbon-14 is barium carbonate (Ba[14C]CO3), which can be converted into key building blocks like [14C]CO2 for use in radiosynthesis. wuxiapptec.comacs.orgnih.gov

Strategies to enhance specific activity are also being actively pursued. A fully carbon-14 labeled compound has a theoretical maximum specific activity of 62.4 mCi/mmol. wuxiapptec.com However, due to the presence of the stable isotope carbon-12 in the starting materials, the achievable specific activity is typically in the range of 50-60 mCi/mmol. wuxiapptec.com Research into more efficient purification techniques and the use of starting materials with higher isotopic purity are critical for maximizing the specific activity of the final product. openmedscience.com

The following table summarizes emerging strategies in the radiosynthesis of 14C-labeled compounds:

| Strategy | Description | Potential Advantages for this compound |

| Late-Stage Labeling | Introduction of the 14C isotope in the final steps of synthesis. acs.orgnih.govopenmedscience.com | Reduced synthesis time, lower radioactive waste, and potentially higher overall yield. nih.gov |

| Carbon Isotope Exchange | Swapping a stable carbon atom with a 14C atom in the target molecule. acs.orgopenmedscience.com | Enables direct labeling of complex molecules without de novo synthesis. openmedscience.com |

| Improved Precursor Utilization | Development of more efficient methods to convert Ba[14C]CO3 into reactive labeling agents. wuxiapptec.comacs.org | Increased availability of high-purity labeling reagents, leading to higher specific activity. |

| Microfluidic Synthesis | Performing radiosynthesis on a micro-scale, allowing for precise control over reaction conditions. | Faster reaction times, improved yields, and reduced handling of radioactive materials. |

Expanding the Scope of Metabolic Pathways Investigated with Dicarboxylic Acid Tracers

This compound and other dicarboxylic acid tracers have been instrumental in elucidating metabolic pathways, particularly fatty acid oxidation and the tricarboxylic acid (TCA) cycle. nih.gov Fatty acid ω-oxidation, an alternative to the primary mitochondrial β-oxidation, produces dicarboxylic acids. nih.gov These are then metabolized through peroxisomal β-oxidation. nih.gov The use of 14C-labeled dicarboxylic acids allows researchers to trace the flux of carbon through these pathways. nih.govnih.gov

Future research aims to expand the application of these tracers to investigate a wider array of metabolic networks. This includes exploring the roles of dicarboxylic acids in:

Anaplerotic reactions: These are pathways that replenish the intermediates of the TCA cycle. Studies using 14C-labeled dicarboxylic acids can quantify their contribution to maintaining TCA cycle function under various physiological and pathological conditions.

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors. Research has demonstrated the conversion of dicarboxylic acids to gluconeogenic intermediates like succinate. researchgate.net

Ketone body metabolism: The production of ketone bodies as an alternative energy source. The metabolism of dicarboxylic acids can generate acetyl-CoA, a precursor for ketone body synthesis. nih.gov

The table below outlines potential areas for expanded metabolic research using dicarboxylic acid tracers.

| Metabolic Area | Research Question | Potential Impact |

| Cancer Metabolism | How do cancer cells utilize dicarboxylic acids to fuel their growth and proliferation? | Identification of novel therapeutic targets in cancer metabolism. |

| Neurodegenerative Diseases | Do defects in dicarboxylic acid metabolism contribute to the pathogenesis of diseases like Alzheimer's or Parkinson's? | Understanding the role of metabolic dysfunction in neurodegeneration. |

| Inborn Errors of Metabolism | How can dicarboxylic acid tracers be used to diagnose and monitor inherited metabolic disorders? | Development of new diagnostic tools and therapeutic strategies. |

| Microbiome-Host Interactions | What is the role of the gut microbiome in the metabolism of dietary and endogenously produced dicarboxylic acids? | Insights into the interplay between gut bacteria and host metabolism in health and disease. |

Advanced Computational Modeling and Flux Analysis Integrating 14C Tracer Data

The data generated from experiments using this compound is becoming increasingly complex. To fully harness this information, advanced computational modeling and metabolic flux analysis (MFA) are essential. umd.eduresearchgate.netrsc.org MFA is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell or organism. umd.eduresearchgate.netrsc.org When combined with 14C tracer data, MFA can provide a detailed picture of metabolic pathway activity. umd.edufrontiersin.org

The integration of 14C tracer data into genome-scale metabolic models is a key area of future development. biorxiv.org These models encompass all known metabolic reactions in an organism and can be used to simulate metabolic behavior under different conditions. By constraining these models with experimental data from 14C tracer studies, researchers can generate more accurate predictions of metabolic fluxes. biorxiv.org

Emerging computational approaches include:

Isotopically non-stationary MFA (INST-MFA): This method analyzes the time-course of isotope labeling to provide a more dynamic view of metabolic fluxes. umd.edufrontiersin.org

Flux Balance Analysis (FBA): An in-silico technique that uses stoichiometry to predict metabolic fluxes on a genome-wide scale. umd.edu

Moiety Fluxomics: A method that relates metabolic reaction flux to the rate at which labeled or unlabeled parts of molecules transition between metabolites. biorxiv.org

The following table highlights the synergy between 14C tracer data and advanced computational models:

| Computational Approach | Data Input from 14C Tracer Studies | Output |

| Metabolic Flux Analysis (MFA) | Isotope labeling patterns of metabolites. umd.eduresearchgate.net | Quantitative flux map of central carbon metabolism. youtube.com |

| Genome-Scale Metabolic Modeling | Constraints on reaction rates based on measured fluxes. biorxiv.org | Predictions of metabolic responses to genetic or environmental perturbations. |

| Dynamic Metabolic Modeling | Time-course data of isotope incorporation into metabolites. nih.gov | Understanding of how metabolic networks adapt over time. |

Interdisciplinary Applications in Environmental and Ecological Research of Dicarboxylic Acid Cycling

The application of 14C-labeled compounds is not limited to the biomedical sciences. There is growing interest in using radiotracers like this compound to study the cycling of organic compounds in the environment. manufacturingchemist.com Dicarboxylic acids are ubiquitous in the atmosphere, soil, and water, and play a role in various environmental processes. researchgate.netcopernicus.org

Future research in this area could involve using this compound to:

Track the fate of pollutants: By labeling pollutants with 14C, scientists can follow their degradation pathways and assess their persistence in the environment. manufacturingchemist.com

Study carbon cycling in ecosystems: 14C tracers can be used to measure the turnover rates of organic matter in soil and aquatic systems, providing insights into the global carbon cycle. geologyscience.ruethz.ch

Investigate the formation of secondary organic aerosols: Dicarboxylic acids are components of atmospheric aerosols, which can impact air quality and climate. copernicus.orgrsc.org 14C-labeled precursors could be used to study the chemical reactions that lead to aerosol formation.

The table below outlines potential interdisciplinary applications for 14C-labeled dicarboxylic acids.

| Research Area | Application of this compound | Scientific Question |

| Environmental Chemistry | Tracing the degradation of plasticizers and other industrial chemicals. | What are the environmental breakdown products of common pollutants? |

| Soil Science | Measuring the rate of decomposition of organic matter in different soil types. manufacturingchemist.com | How does land use affect soil carbon storage? |

| Oceanography | Investigating the role of dicarboxylic acids in marine microbial food webs. | How are dissolved organic compounds cycled in the ocean? |

| Atmospheric Science | Studying the photochemical oxidation of volatile organic compounds that form dicarboxylic acids. | What are the sources and sinks of organic aerosols in the atmosphere? |

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of octanedioic acid-carboxy-14C during synthesis, and what analytical methods are recommended for validation?

- Methodology : Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for purity assessment (≥99% area/area) . Confirm identity via IR spectroscopy, as outlined in Sigma-Aldrich’s specifications for unlabeled octanedioic acid . For isotopic labeling (carboxy-14C), combine radiochemical purity testing (e.g., liquid scintillation counting) with GC-MS to verify structural integrity and isotopic incorporation .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Purity (GC area%) | ≥99.0% | |

| Melting Range | 139–142°C |

Q. What are the optimal storage conditions for this compound to prevent degradation in long-term studies?

- Methodology : Store below +30°C in airtight, light-resistant containers to avoid thermal decomposition or radiolytic degradation . For solutions, use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange and stabilize the carboxy-14C label . Regularly validate stability via accelerated aging tests under controlled humidity and temperature .

Advanced Research Questions

Q. How can isotopic labeling (carboxy-14C) in octanedioic acid be leveraged to trace metabolic pathways in lipid oxidation studies?

- Methodology : Administer 14C-labeled octanedioic acid to cell cultures or model organisms, and track 14CO2 production via scintillation counting as a proxy for β-oxidation efficiency . Use tandem mass spectrometry (LC-MS/MS) to identify labeled intermediates (e.g., acyl-carnitines) in mitochondrial extracts .

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.